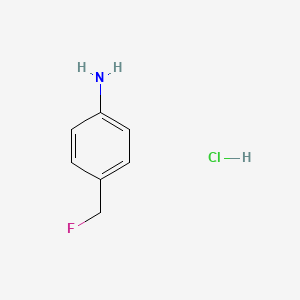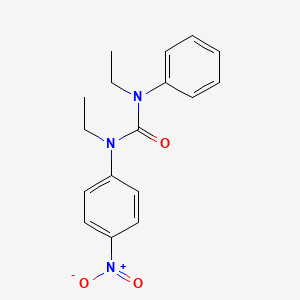
1,3-Diethyl-1-(4-nitrophenyl)-3-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diethyl-1-(4-nitrophenyl)-3-phenylurea is an organic compound with the molecular formula C17H18N4O5 It is a derivative of urea, where the hydrogen atoms are replaced by diethyl, 4-nitrophenyl, and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diethyl-1-(4-nitrophenyl)-3-phenylurea typically involves the reaction of 4-nitroaniline with diethyl carbonate in the presence of a base, followed by the reaction with phenyl isocyanate. The reaction conditions often include:
Temperature: The reactions are usually carried out at elevated temperatures, around 80-100°C.
Solvent: Common solvents used include methanol or ethanol.
Catalyst/Base: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors can also enhance the reaction rate and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Diethyl-1-(4-nitrophenyl)-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl and nitrophenyl groups can participate in electrophilic aromatic substitution reactions.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carbon dioxide.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Electrophiles such as halogens or nitro groups, Lewis acids as catalysts.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products Formed
Reduction of Nitro Group: 1,3-Diethyl-1-(4-aminophenyl)-3-phenylurea.
Substitution Reactions: Various substituted derivatives depending on the electrophile used.
Hydrolysis: Diethylamine, 4-nitroaniline, and phenyl isocyanate.
Applications De Recherche Scientifique
1,3-Diethyl-1-(4-nitrophenyl)-3-phenylurea has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor for the synthesis of bioactive compounds with potential antibacterial and anticancer properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: Its derivatives are studied for their interactions with biological macromolecules and potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 1,3-Diethyl-1-(4-nitrophenyl)-3-phenylurea involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Diethyl-1,3-bis(4-nitrophenyl)urea: Similar structure but with an additional nitrophenyl group.
1,3-Diethyl-3-phenylurea: Lacks the nitrophenyl group, resulting in different chemical and biological properties.
1,3-Diphenylurea: Contains two phenyl groups instead of diethyl and nitrophenyl groups.
Uniqueness
1,3-Diethyl-1-(4-nitrophenyl)-3-phenylurea is unique due to the presence of both diethyl and nitrophenyl groups, which confer distinct chemical reactivity and biological activity. The combination of these groups allows for specific interactions with biological targets and the potential for diverse applications in research and industry.
Propriétés
Numéro CAS |
24827-78-9 |
|---|---|
Formule moléculaire |
C17H19N3O3 |
Poids moléculaire |
313.35 g/mol |
Nom IUPAC |
1,3-diethyl-1-(4-nitrophenyl)-3-phenylurea |
InChI |
InChI=1S/C17H19N3O3/c1-3-18(14-8-6-5-7-9-14)17(21)19(4-2)15-10-12-16(13-11-15)20(22)23/h5-13H,3-4H2,1-2H3 |
Clé InChI |
MWQXCGJYCCBRJK-UHFFFAOYSA-N |
SMILES canonique |
CCN(C1=CC=CC=C1)C(=O)N(CC)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1S,2R)-1-Ethyl-2-(phenylmethoxy)propyl]hydrazinecarboxaldehyde](/img/structure/B15291508.png)
![1-isopropyl-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B15291513.png)
![4-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline](/img/structure/B15291521.png)
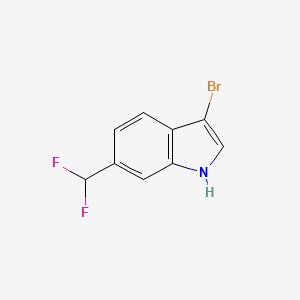
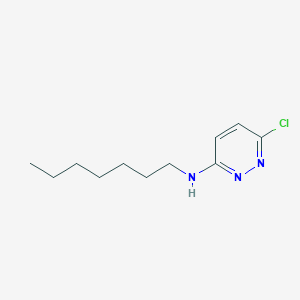

![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-methoxyaniline](/img/structure/B15291543.png)
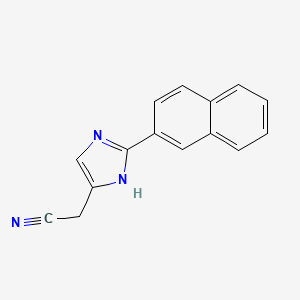
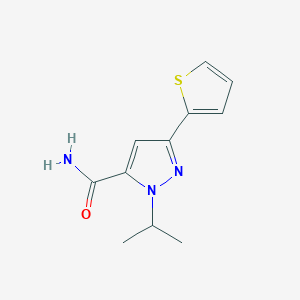


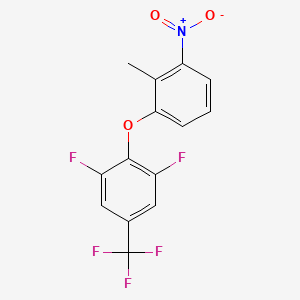
![1-Isopropyl-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B15291598.png)
